molecular formula C16H19ClN4O B12229849 5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B12229849
M. Wt: 318.80 g/mol
InChI Key: IFEIUWLZOMUOSZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a chlorinated pyridine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate amidines and β-diketones.

    Substitution with chlorinated pyridine: The pyrimidine core is then chlorinated using reagents such as phosphorus oxychloride (POCl3).

    Attachment of the piperidine ring: The chlorinated pyrimidine is reacted with a piperidine derivative in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorinated pyrimidine can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of dechlorinated pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine: A compound with a similar pyridine and pyrimidine structure but different substituents.

    2-Bromo-6-methylpyridine: A simpler pyridine derivative with a bromine substituent.

Uniqueness

5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H19ClN4O

Molecular Weight

318.80 g/mol

IUPAC Name

5-chloro-2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine

InChI

InChI=1S/C16H19ClN4O/c1-12-4-2-6-15(20-12)22-11-13-5-3-7-21(10-13)16-18-8-14(17)9-19-16/h2,4,6,8-9,13H,3,5,7,10-11H2,1H3

InChI Key

IFEIUWLZOMUOSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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